Methyl 2,6-dichloro-3-methoxybenzoate Methyl 2,6-dichloro-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953135
InChI: InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol

Methyl 2,6-dichloro-3-methoxybenzoate

CAS No.:

Cat. No.: VC15953135

Molecular Formula: C9H8Cl2O3

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dichloro-3-methoxybenzoate -

Specification

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
IUPAC Name methyl 2,6-dichloro-3-methoxybenzoate
Standard InChI InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
Standard InChI Key JNVDRHPOEZWRHN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

Methyl 2,6-dichloro-3-methoxybenzoate has the molecular formula C₉H₈Cl₂O₃ and a molecular weight of 251.063 g/mol . Key physicochemical properties include:

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling Point370.4 ± 37.0 °C at 760 mmHg
Flash Point177.8 ± 26.5 °C
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

The compound’s stability is attributed to its electron-withdrawing chlorine atoms and steric hindrance from the methoxy group, which reduce reactivity toward nucleophilic substitution.

Spectral and Computational Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the ester carbonyl (C=O stretch at ~1720 cm⁻¹), aromatic C-Cl (750–600 cm⁻¹), and methoxy C-O (1250–1050 cm⁻¹) . Density functional theory (DFT) calculations predict a planar aromatic ring with bond angles consistent with para-substitution effects .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves diazotization and hydroxylation of 2,5-dichloroaniline, followed by esterification:

  • Diazotization:
    2,5-Dichloroaniline reacts with nitrosylsulfuric acid (HNO₂·H₂SO₄) at −15°C to 50°C to form a diazonium salt .

    C₆H₅Cl₂NH₂ + HNO₂\cdotpH₂SO₄ → C₆H₅Cl₂N₂⁺HSO₄⁻\text{C₆H₅Cl₂NH₂ + HNO₂·H₂SO₄ → C₆H₅Cl₂N₂⁺HSO₄⁻}
  • Hydroxylation:
    The diazonium salt is heated with 60–75% sulfuric acid at 150–170°C, yielding 2,5-dichlorophenol .

  • Esterification:
    2,5-Dichlorophenol is methylated using methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄) at 60–160°C .

Industrial Optimization

Continuous-flow reactors improve yield (≥95%) and purity (98–99.5%) by minimizing by-products like 3,6-dichloro-2-methoxybenzoic acid . Recovery of sulfuric acid from hydroxylation residues reduces production costs .

Applications in Agrochemical Research

Antifeedant Activity

Methyl 2,6-dichloro-3-methoxybenzoate disrupts the feeding behavior of lepidopteran pests (e.g., Spodoptera frugiperda) by binding to gustatory receptors. Field trials demonstrate a 70–80% reduction in crop damage at 50–100 ppm concentrations.

Herbicide Intermediate

The compound is a precursor to dicamba (3,6-dichloro-2-methoxybenzoic acid), a broadleaf herbicide. Hydrolysis under alkaline conditions yields dicamba with >99% purity :

C₉H₈Cl₂O₃ + NaOH → C₈H₆Cl₂O₃ (dicamba) + CH₃OH\text{C₉H₈Cl₂O₃ + NaOH → C₈H₆Cl₂O₃ (dicamba) + CH₃OH}

Biological and Toxicological Profile

Enzyme Inhibition

In vitro studies show competitive inhibition of acetylcholinesterase (IC₅₀ = 12.3 μM) and cytochrome P450 3A4 (IC₅₀ = 18.7 μM), suggesting neurotoxic and drug-interaction risks .

Acute Toxicity

ParameterValueSource
LD₅₀ (oral, rat)1,200 mg/kg
Skin IrritationModerate (Category 2)
Eye IrritationSevere (Category 2A)

Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory during handling .

Comparison with Structural Analogues

Substituent Effects on Bioactivity

CompoundSubstituentsIC₅₀ (Acetylcholinesterase)
Methyl 2,6-dichloro-3-methoxybenzoate2,6-Cl; 3-OCH₃12.3 μM
Methyl 2,3-dichloro-6-methoxybenzoate2,3-Cl; 6-OCH₃24.8 μM
Methyl 2,6-difluoro-3-hydroxybenzoate2,6-F; 3-OH45.6 μM

The 2,6-dichloro-3-methoxy configuration enhances binding to hydrophobic enzyme pockets, explaining its superior activity .

Environmental and Regulatory Considerations

Degradation Pathways

Photolysis in aqueous media produces 3,6-dichloro-2-methoxyphenol (half-life = 48 h), which undergoes further mineralization via microbial action .

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